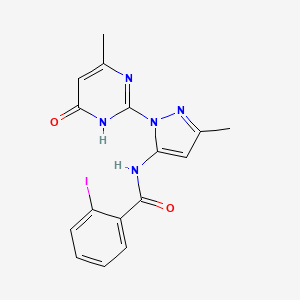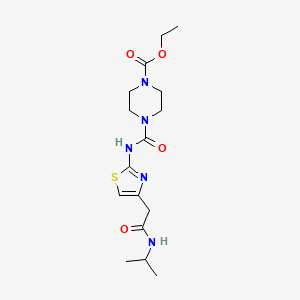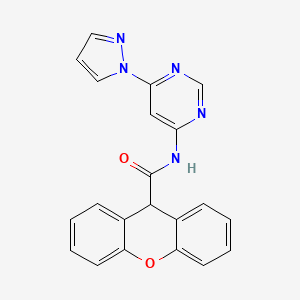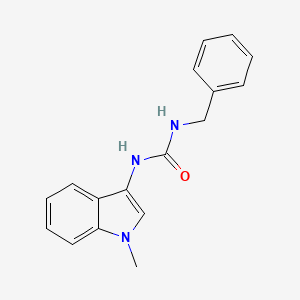![molecular formula C23H26N2OS B2992972 2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 681275-74-1](/img/structure/B2992972.png)
2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are often used in the development of new drugs . The specific compound you mentioned seems to be a complex indole derivative, but without specific literature or database entries, it’s difficult to provide a detailed description.
Synthesis Analysis
The synthesis of complex indole derivatives often involves multiple steps, including the formation of the indole ring, the introduction of various functional groups, and the formation of additional rings or linkages . Without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of an indole derivative can be quite complex, depending on the specific functional groups and linkages present . A detailed molecular structure analysis would require specific information on the compound or a crystallographic study.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present . These can include electrophilic substitution reactions, nucleophilic substitution reactions, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of an indole derivative would depend on its specific structure and functional groups . These could include its melting point, solubility, spectral properties (such as IR, NMR, and MS), and reactivity .Applications De Recherche Scientifique
Synthesis of Heterocycles
Research indicates advancements in synthesizing substituted pyrrolidines, indolizidines, and quinolizidines, which are pivotal in pharmaceutical development. One study demonstrated the stereospecific rearrangement of substituents in the synthesis of these heterocycles, showcasing the compound's utility in complex organic synthesis processes (Back, Parvez, & Zhai, 2003).
Enzymatic Metabolism
A novel antidepressant, Lu AA21004, which shares structural similarities with the compound of interest, was studied for its metabolic pathways in human liver microsomes. The study elucidated the roles of various cytochrome P450 enzymes in the oxidative metabolism of this compound, highlighting the importance of understanding enzymatic interactions for drug development (Hvenegaard et al., 2012).
Material Science Applications
In material science, the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences from thiophenyl-substituted benzidines was explored. These materials have potential applications in advanced optics and electronic devices, demonstrating the versatility of sulfur-containing compounds in engineering new materials (Tapaswi et al., 2015).
Corrosion Inhibition
3-Amino alkylated indoles have shown potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial for protecting industrial equipment and infrastructure, showcasing the practical utility of indole derivatives in materials protection (Verma et al., 2016).
Mécanisme D'action
Target of Action
The compound “2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of a compound’s action at the molecular and cellular level is largely determined by its mode of action and the biochemical pathways it affects. Indole derivatives can have diverse biological effects due to their various biological activities
Safety and Hazards
The safety and hazards associated with an indole derivative would depend on its specific biological activity and physicochemical properties. Some indole derivatives may be toxic or hazardous, while others may be relatively safe . A detailed safety assessment would require specific toxicological data.
Orientations Futures
The development of new indole derivatives with improved biological activity and safety profiles is a major focus of medicinal chemistry research . Future directions could include the design and synthesis of new derivatives, the exploration of new synthetic methods, and the investigation of new biological targets .
Propriétés
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-18-8-7-9-19(14-18)15-25-16-22(20-10-3-4-11-21(20)25)27-17-23(26)24-12-5-2-6-13-24/h3-4,7-11,14,16H,2,5-6,12-13,15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQJEZQZERTADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2992890.png)

![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992894.png)


![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)

![6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2992902.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2992911.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)